molecular formula C23H18Cl3F6N5O2 B2650396 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate CAS No. 190437-60-6

2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate

Cat. No. B2650396
CAS RN: 190437-60-6
M. Wt: 616.77
InChI Key: TYBKUXDFNVKAMS-UHFFFAOYSA-N
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Description

The compound “2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives involves the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop . This intermediate can be obtained in good yield via a simple one-step reaction . Further synthesis steps may involve Pd-catalyzed coupling reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives typically involve the use of 2,5-CTF as a key intermediate . Pd-catalyzed coupling reactions are also commonly used .

Scientific Research Applications

Synthesis of Potential Anticancer Agents

Research into the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines has shown potential anticancer properties. For example, hydrolysis and catalytic hydrogenation of certain pyridine derivatives have led to compounds that affect the proliferation and survival of cancer cells in mice, indicating their potential as anticancer agents (Temple et al., 1983).

Fluorescent pH Sensors

A heteroatom-containing organic fluorophore was designed, exhibiting aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This compound acts as a fluorescent pH sensor, demonstrating reversible emission switching in response to protonation and deprotonation. Such materials offer novel applications in sensing and detection (Yang et al., 2013).

Novel Antioxidants

Studies on dihydropyridine (DHP) analogs have highlighted their synthesis and biological evaluation as potent antioxidants. These compounds show significant antioxidant activity, suggesting their use in combating oxidative stress and potentially contributing to therapeutic applications in drug discovery (Saddala & Jangampalli Adi Pradeepkiran, 2019).

Complexation and Dyeing Performance

Research on the complexation of disperse dyes derived from thiophene with metals such as Cu, Co, and Zn has been conducted. These complexes exhibit good dyeing performance on polyester and nylon fabrics, indicating their application in textile engineering and design (Abolude et al., 2021).

Future Directions

TFMP derivatives have found wide application in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of TFMP will be discovered in the future . This suggests that research into compounds such as “2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate” will continue to be an important area of study.

properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3F6N5O2/c24-15-1-3-16(4-2-15)36-21(38)39-8-7-37(20-18(26)10-14(12-35-20)23(30,31)32)6-5-33-19-17(25)9-13(11-34-19)22(27,28)29/h1-4,9-12H,5-8H2,(H,33,34)(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBKUXDFNVKAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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